ETHYL 4-[6-OXO-4-(PYRIDIN-3-YL)-3-(THIOPHEN-2-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE
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Overview
Description
Ethyl 4-(6-oxo-4-pyridin-3-yl-3-thien-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[6-OXO-4-(PYRIDIN-3-YL)-3-(THIOPHEN-2-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE typically involves multi-step organic reactions
Formation of Pyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[3,4-c]pyrazole ring system.
Introduction of Pyridine and Thiophene Rings: The pyridine and thiophene rings are introduced through coupling reactions, such as Suzuki or Stille coupling, using palladium catalysts.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(6-oxo-4-pyridin-3-yl-3-thien-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Introduction of carboxylic acid or aldehyde groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 4-(6-oxo-4-pyridin-3-yl-3-thien-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used in the development of organic semiconductors or as a building block for complex molecular architectures.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its potential as a therapeutic agent.
Chemical Synthesis: The compound can serve as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of ETHYL 4-[6-OXO-4-(PYRIDIN-3-YL)-3-(THIOPHEN-2-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Ethyl 4-(6-oxo-4-pyridin-3-yl-3-thien-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate can be compared with other compounds that have similar structural features, such as:
- Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
- Ethyl 4-(3-fluoro-4-pyridinyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
These compounds share some structural similarities but differ in the specific arrangement of their functional groups and heterocyclic rings, which can lead to differences in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H18N4O3S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
ethyl 4-(6-oxo-4-pyridin-3-yl-3-thiophen-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl)benzoate |
InChI |
InChI=1S/C23H18N4O3S/c1-2-30-23(29)14-7-9-16(10-8-14)27-21(15-5-3-11-24-13-15)18-19(17-6-4-12-31-17)25-26-20(18)22(27)28/h3-13,21H,2H2,1H3,(H,25,26) |
InChI Key |
NXDNSSVDSBKENF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C4=CC=CS4)C5=CN=CC=C5 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C4=CC=CS4)C5=CN=CC=C5 |
Origin of Product |
United States |
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